3-(Aminomethyl)chroman-6-ol hydrochloride 3-(Aminomethyl)chroman-6-ol hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC15959348
InChI: InChI=1S/C10H13NO2.ClH/c11-5-7-3-8-4-9(12)1-2-10(8)13-6-7;/h1-2,4,7,12H,3,5-6,11H2;1H
SMILES:
Molecular Formula: C10H14ClNO2
Molecular Weight: 215.67 g/mol

3-(Aminomethyl)chroman-6-ol hydrochloride

CAS No.:

Cat. No.: VC15959348

Molecular Formula: C10H14ClNO2

Molecular Weight: 215.67 g/mol

* For research use only. Not for human or veterinary use.

3-(Aminomethyl)chroman-6-ol hydrochloride -

Specification

Molecular Formula C10H14ClNO2
Molecular Weight 215.67 g/mol
IUPAC Name 3-(aminomethyl)-3,4-dihydro-2H-chromen-6-ol;hydrochloride
Standard InChI InChI=1S/C10H13NO2.ClH/c11-5-7-3-8-4-9(12)1-2-10(8)13-6-7;/h1-2,4,7,12H,3,5-6,11H2;1H
Standard InChI Key AQHYNTDIUPUBEW-UHFFFAOYSA-N
Canonical SMILES C1C(COC2=C1C=C(C=C2)O)CN.Cl

Introduction

Chemical Identity and Physicochemical Properties

Structural Characteristics

The chroman core of 3-(aminomethyl)chroman-6-ol hydrochloride consists of a benzopyran moiety fused to a saturated oxygen-containing heterocycle. The aminomethyl (-CH2_2NH2_2) substituent at position 3 and the hydroxyl (-OH) group at position 6 introduce polar functional groups that enhance solubility and potential for hydrogen bonding. Protonation of the amine group in the hydrochloride salt further improves stability and crystallinity .

Key Physicochemical Data

The following table summarizes critical properties derived from experimental and computational data:

PropertyValueSource
Molecular FormulaC10H14ClNO2\text{C}_{10}\text{H}_{14}\text{ClNO}_2
Molecular Weight215.67 g/mol
DensityNot available
Boiling PointNot available
Melting PointNot available
SolubilityLikely polar solvents (DMF, acetone)

The absence of reported melting/boiling points suggests limited experimental characterization, common for recently synthesized compounds. Computational models predict moderate solubility in polar aprotic solvents like dimethylformamide (DMF) based on structural analogs .

Synthetic Routes and Optimization

Patent-Derived Methodologies

A Chinese patent (CN110563687B) details a four-step synthesis for 4-(aminomethyl)chroman-3-ol, a structural isomer, offering insights into scalable production :

While this route targets a different regioisomer, modifications such as adjusting substituent positions or protecting groups could adapt it to synthesize 3-(aminomethyl)chroman-6-ol hydrochloride.

Challenges and Yield Optimization

The patent’s low yield (3.4%) highlights inherent difficulties in multi-step syntheses of aminomethyl-substituted chromans. Key bottlenecks include:

  • Intermediate Instability: Cyanated intermediates (e.g., compound 2) may degrade under high-temperature conditions .

  • Steric Hindrance: Bulky substituents on the chroman ring impede nucleophilic attacks during alkylation/amination .

Strategies to improve efficiency:

  • Catalytic Hydrogenation: Replace sodium with palladium catalysts to enhance selectivity.

  • Microwave-Assisted Synthesis: Reduce reaction times and improve yields in steps requiring prolonged heating .

Future Research Directions

Structural Modification

  • Hydroxyl Group Functionalization: Acetylation or sulfonation could alter solubility and bioavailability.

  • Chiral Resolution: Separation of enantiomers may enhance pharmacological specificity .

Computational Modeling

Density functional theory (DFT) simulations could predict binding affinities for targets like monoamine oxidases or serotonin receptors, guiding drug discovery efforts .

Industrial Scale-Up

Collaborations with contract research organizations (CROs) are critical to optimize the synthesis for kilogram-scale production, addressing challenges in purification and yield .

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